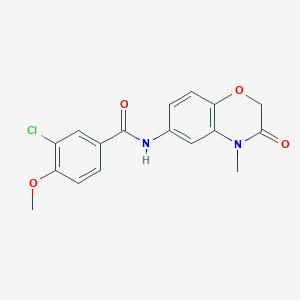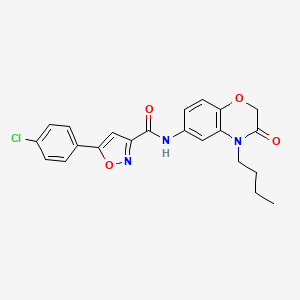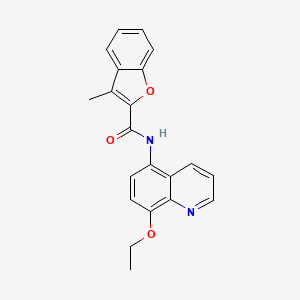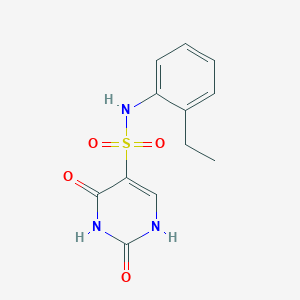![molecular formula C23H19N3O4 B11307741 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11307741.png)
2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a chemical compound with the following structural formula
C16H16O4
.Brief Description: This compound combines an acetamide group with two aromatic rings—one containing a methoxy group and the other a phenyl ring linked to a 1,2,4-oxadiazole moiety. The presence of these functional groups suggests potential biological activity.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with 2-methoxyphenol (guaiacol) and react it with 4-methoxybenzoyl chloride to form the intermediate 2-(2-methoxyphenoxy)acetophenone. Subsequent coupling with 3-phenyl-1,2,4-oxadiazole-5-amine yields the final product.
Reaction Conditions: These reactions typically occur under mild conditions, using appropriate solvents and reagents.
Industrial Production: While not widely produced industrially, small-scale synthesis can be achieved using standard laboratory techniques.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological properties.
Medicine: Assessing its therapeutic potential, such as antimicrobial or anticancer activity.
Industry: Exploring applications in materials science, such as liquid crystals or organic semiconductors.
Mecanismo De Acción
Targets: The compound may interact with specific cellular receptors, enzymes, or signaling pathways.
Pathways: Further studies are needed to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Uniqueness: Its combination of the acetamide group, methoxyphenoxy moiety, and 1,2,4-oxadiazole ring sets it apart.
Similar Compounds: While not identical, related compounds include 2-methoxyphenyl isocyanate and 2,2′-(1-phenyl-1H-1,2,4-triazol-3-yl)bis(4-methoxyphenyl)ethanone .
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C23H19N3O4 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H19N3O4/c1-28-19-13-7-8-14-20(19)29-15-21(27)24-18-12-6-5-11-17(18)23-25-22(26-30-23)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,27) |
Clave InChI |
DEZWHXFVBCLOSS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11307668.png)
![N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11307672.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide](/img/structure/B11307697.png)
![5-Fluoro-3-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11307699.png)

![7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11307713.png)

![N-(2,5-dimethylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11307720.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11307744.png)
![2-(4-ethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11307749.png)

![N-(4-chlorophenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11307760.png)


